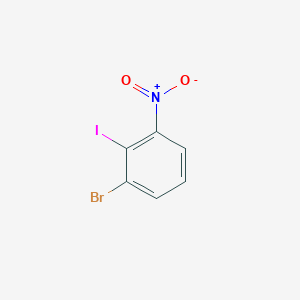

1-Bromo-2-iodo-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOZUBWLKNXFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566356 | |

| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-96-5 | |

| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-Bromo-2-iodo-3-nitrobenzene

Foreword: The Strategic Importance of 1-Bromo-2-iodo-3-nitrobenzene

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is defined by its versatility and the precision it offers in constructing complex molecular architectures. This compound (CAS No. 32337-96-5) stands as a quintessential example of such a pivotal building block.[1][2] Its molecular framework, featuring a trifecta of functional groups—a nitro group and two distinct halogens—on an aromatic scaffold, provides chemists with multiple, orthogonal handles for subsequent transformations.[1] The presence of bromine and iodine atoms, both excellent leaving groups and participants in cross-coupling reactions, combined with the electron-withdrawing nature of the nitro group, makes this compound an exceptionally valuable precursor in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide offers a detailed exploration of a robust synthetic route to this compound and a thorough protocol for its structural characterization, grounded in established chemical principles and spectroscopic techniques.

Part 1: The Synthetic Blueprint: A Diazotization-Iodination Strategy

Direct electrophilic halogenation of a nitrobenzene scaffold to achieve the specific 1,2,3-substitution pattern of the target molecule is synthetically challenging and often leads to mixtures of isomers.[4][5] A more controlled and versatile approach involves the modification of a pre-functionalized aromatic amine. The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, provides a reliable method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][7]

Our strategy leverages this classic transformation. We will begin with a suitable precursor, 2-bromo-3-nitroaniline, and convert its amino group into a diazonium salt. This highly reactive intermediate will then be treated with an iodide source to introduce the iodine atom at the desired position, yielding this compound. This two-stage, one-pot process ensures high regioselectivity and is a proven method for introducing iodine onto an aromatic ring, a transformation for which the classic copper-catalyzed Sandmeyer reaction is often not required.[5][8]

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol is designed for trained laboratory personnel. Adherence to all safety procedures is mandatory.

Materials and Equipment

-

Reagents: 2-Bromo-3-nitroaniline, Concentrated Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄), Deionized Water.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer with stir bar, thermometer, dropping funnel, ice bath, Buchner funnel, separatory funnel, rotary evaporator.

Procedure

Step 1: Diazotization of 2-Bromo-3-nitroaniline

-

Acidic Dissolution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid (15 mL) to deionized water (50 mL) while cooling in an ice bath. To this cooled acid solution, add 2-bromo-3-nitroaniline (0.05 mol, 10.85 g) in portions, ensuring the temperature does not exceed 20 °C. Stir until a fine suspension is obtained.

-

Cooling: Immerse the flask in an ice-salt bath and cool the mixture to between 0 °C and 5 °C. Maintaining this temperature is critical for the stability of the diazonium salt.[8]

-

Nitrite Addition: Prepare a solution of sodium nitrite (0.055 mol, 3.8 g) in deionized water (15 mL) and cool it in an ice bath. Using a dropping funnel, add the cold sodium nitrite solution dropwise to the aniline suspension over 30 minutes. The rate of addition must be controlled to keep the internal temperature below 5 °C.[4] The formation of nitrous acid in situ initiates the diazotization.[9]

-

Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the 2-bromo-3-nitrobenzenediazonium salt.

Step 2: Iodination and Product Isolation

-

Iodide Solution: In a separate 500 mL beaker, dissolve potassium iodide (0.075 mol, 12.45 g) in deionized water (50 mL).

-

Displacement Reaction: Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and vigorous effervescence will be observed as nitrogen gas is liberated, signifying the replacement of the diazonium group.[4]

-

Warming: Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 15 minutes to ensure the complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate until the dark color of excess iodine is discharged, resulting in a pale yellow solid.

-

Extraction: Isolate the crude solid product by vacuum filtration. Dissolve the solid in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale yellow crystalline solid.

Part 3: Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides an unambiguous structural validation.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 32337-96-5 | [2] |

| Molecular Formula | C₆H₃BrINO₂ | [2][3] |

| Molecular Weight | 327.90 g/mol | [2][3] |

| Appearance | White to pale yellow powder/solid | [1] |

| Boiling Point | 324.9 ± 27.0 °C (predicted) | [3] |

| Density | 2.3 ± 0.1 g/cm³ (predicted) | [3] |

Spectroscopic Analysis Workflow

Caption: Spectroscopic workflow for structural validation.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy (Proton NMR): The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group and the halogens will cause the protons to be deshielded. The signals will exhibit a complex splitting pattern (doublet of doublets or triplet) due to ortho and meta coupling.

-

¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons bearing the electronegative substituents (Br, I, NO₂) will appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[2]

-

Strong, sharp peaks around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹: These are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

-

Peaks around 3000-3100 cm⁻¹: Aromatic C-H stretching.

-

Peaks around 1400-1600 cm⁻¹: Aromatic C=C ring stretching.

-

Peaks in the fingerprint region (< 1000 cm⁻¹): C-Br and C-I stretching vibrations.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks around m/z = 327 and 329. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance) will result in two peaks of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.

-

Fragmentation: Expect to see fragment ions corresponding to the loss of the nitro group (-NO₂, 46 Da) and halogen atoms.

-

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification[2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures[10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Preparation of Haloarene: Methods, Reactions & Exam Guide [vedantu.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. 1-Bromo-3-Iodo-2-nitrobenzene | 1126425-84-0 [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromo-2-iodo-3-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Polysubstituted Aromatics in Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted benzene derivatives, particularly those bearing a carefully orchestrated array of electron-withdrawing and sterically demanding groups, serve as invaluable linchpins in the construction of complex molecular architectures. 1-Bromo-2-iodo-3-nitrobenzene stands as a testament to this principle, offering a unique combination of reactive handles that empower chemists to forge intricate pathways to novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive exploration of the physical, chemical, and reactive properties of this versatile building block, offering insights into its synthesis, handling, and strategic deployment in synthetic endeavors.

Molecular Identity and Physicochemical Profile

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃BrINO₂.[2] Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a nitro group at the 1, 2, and 3 positions, respectively. This specific substitution pattern imparts a unique set of properties and reactivity to the molecule.

Identifiers and Nomenclature

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are calculated or estimated due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrINO₂ | [2] |

| Molecular Weight | 327.90 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point (calculated) | 324.9 ± 27.0 °C | [3] |

| Density (calculated) | 2.3 ± 0.1 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as acetone, toluene, and chloroform. | Inferred from[3] |

Synthesis of this compound: A Strategic Approach

References

Spectroscopic Characterization of 1-Bromo-2-iodo-3-nitrobenzene: A Technical Guide

Introduction

1-Bromo-2-iodo-3-nitrobenzene (CAS No. 32337-96-5) is a highly functionalized aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, featuring a strategically substituted benzene ring with bromine, iodine, and a nitro group, offers multiple reaction sites for complex organic transformations.[1] The precise characterization of this molecule is paramount for its effective utilization, ensuring purity, confirming identity, and predicting reactivity. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly accessible, fully assigned experimental spectra for this specific compound are limited, this guide will leverage established spectroscopic principles and data from structurally similar analogs to predict and interpret the expected spectral features. This approach not only provides a robust analytical framework for this compound but also serves as a methodological template for the characterization of other complex substituted aromatic systems.

Molecular Structure and Analytical Workflow

The unique substitution pattern of this compound dictates its spectroscopic signature. Understanding this structure is the first step in the analytical process.

Figure 1: Molecular Structure of this compound.

The analytical workflow for comprehensive characterization involves a multi-technique approach to unambiguously determine the molecular structure.

Caption: Workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the hydrogen and carbon environments.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the halogens.

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.3 - 7.5 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

Causality Behind Predictions:

-

Chemical Shifts: The nitro group is strongly electron-withdrawing, deshielding the ortho (H-4) and para (H-6) protons, shifting them downfield. The halogens also have an inductive withdrawing effect. H-5 is expected to be the most upfield of the three due to its meta relationship to the nitro group.

-

Multiplicities:

-

H-6 is coupled to both H-5 (ortho coupling, ~8.0 Hz) and H-4 (meta coupling, ~1.5 Hz), resulting in a doublet of doublets.

-

H-4 is similarly coupled to H-5 (ortho coupling, ~8.0 Hz) and H-6 (meta coupling, ~1.5 Hz), also giving a doublet of doublets.

-

H-5 is coupled to two adjacent protons (H-4 and H-6) with similar ortho coupling constants, which should resolve into a triplet.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six signals for the six unique carbon atoms in the benzene ring. The chemical shifts are highly dependent on the attached substituent.

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-3 (C-NO₂) | 148 - 152 | Directly attached to the strongly electron-withdrawing nitro group. |

| C-1 (C-Br) | 120 - 125 | Attached to bromine; deshielded relative to benzene (128.5 ppm). |

| C-5 | 128 - 132 | Aromatic CH, influenced by adjacent groups. |

| C-6 | 133 - 137 | Aromatic CH, deshielded by para nitro group and ortho bromine. |

| C-4 | 138 - 142 | Aromatic CH, deshielded by ortho nitro group. |

| C-2 (C-I) | 95 - 100 | The "heavy atom effect" of iodine shields the attached carbon, shifting it significantly upfield. |

Causality Behind Predictions:

-

The carbons directly attached to the electron-withdrawing nitro group (C-3) and halogens (C-1, C-2) will show the most significant shifts from the standard benzene value.

-

The C-I bond (C-2) is a classic example of the heavy atom effect, where the large electron cloud of iodine induces shielding, resulting in a characteristically upfield chemical shift. This is a key diagnostic peak.

-

The remaining CH carbons (C-4, C-5, C-6) are distinguished by their positions relative to the powerful nitro group.

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducible and high-quality data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its versatility.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks. A line width of <0.5 Hz for the TMS signal is desirable.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set the spectral width to cover the expected range of aromatic carbons (e.g., 90-160 ppm).

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and assign the chemical shifts and coupling constants.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the most prominent features will be from the nitro group and the aromatic ring.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1550 - 1510 | Asymmetric NO₂ Stretch | Strong |

| 1385 - 1325 | Symmetric NO₂ Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Bending | Medium (multiple bands) |

| 900 - 690 | C-H Out-of-Plane Bending | Strong |

| ~1050 | C-Br Stretch | Medium |

| ~1000 | C-I Stretch | Medium to Weak |

Causality Behind Predictions:

-

Nitro Group: The most diagnostic peaks in the IR spectrum will be the strong, characteristic absorptions from the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[2] These are typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Their presence is a strong confirmation of the nitro functionality.

-

Aromatic Ring: The C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.[2]

-

Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can sometimes provide clues about the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted benzene, characteristic bands are expected in this region.

-

Halogen Bonds: The C-Br and C-I stretching vibrations are found in the fingerprint region and can be harder to assign definitively, but are expected in their typical ranges.

Experimental Protocol for IR Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove absorbances from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks in the spectrum and compare them to the predicted values.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural confirmation.

Predicted Mass Spectrum

| Predicted m/z | Identity | Notes |

| 327 / 329 | [M]⁺ | Molecular Ion Peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in a characteristic M and M+2 pattern of nearly equal intensity. This is a definitive indicator of a single bromine atom. |

| 281 / 283 | [M - NO₂]⁺ | Loss of the nitro group (46 Da). The isotopic pattern for bromine will persist. |

| 202 | [M - I]⁺ | Loss of the iodine radical (127 Da). |

| 155 / 157 | [M - I - NO₂]⁺ | Sequential loss of iodine and the nitro group. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 327 (using ⁷⁹Br) and 329 (using ⁸¹Br). Observing this isotopic doublet is the primary confirmation of the molecular formula.[3][4]

-

Fragmentation Pathways:

-

A common fragmentation for nitroaromatics is the loss of the NO₂ group (m/z 46).[5]

-

Cleavage of the C-I bond is also highly probable due to its relative weakness, leading to the loss of an iodine radical (m/z 127).

-

Loss of the C-Br bond can also occur.

-

Further fragmentation of the resulting ions will lead to smaller fragments, such as the phenyl cation.

-

Experimental Protocol for MS Acquisition (EI-MS)

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile organic molecules.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, ejecting an electron to form a molecular ion (M⁺).

-

The excess energy causes the molecular ion to fragment in predictable ways.

-

-

Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. While a complete, publicly available experimental dataset is not readily found, a detailed and reliable characterization can be achieved by predicting the spectral features based on fundamental principles and data from analogous compounds. The key diagnostic features to look for are the ¹H NMR splitting patterns, the upfield ¹³C signal of the iodine-bound carbon, the strong NO₂ stretching bands in the IR spectrum, and the characteristic M/M+2 isotopic pattern in the mass spectrum. The protocols and interpretations provided in this guide offer a robust framework for researchers and scientists to confidently identify and characterize this important chemical intermediate.

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 1-Bromo-2-iodo-3-nitrobenzene: A Workflow for Determination and Analysis

Foreword: Charting the Unseen Architecture of a Versatile Synthetic Building Block

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive exploration into the solid-state architecture of this compound. While a definitive, publicly archived crystal structure for this specific isomer remains elusive, its significance as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, compels a thorough understanding of its three-dimensional form.[1] The precise arrangement of molecules in the crystalline state governs critical physicochemical properties, including solubility, stability, and bioavailability, making crystallographic analysis an indispensable tool in modern chemical research.

This document, therefore, adopts a proactive and instructional approach. We will not merely await the discovery of a published structure but will instead delineate the complete, field-proven workflow for its determination and in-depth analysis. By leveraging established crystallographic principles and drawing parallels from structurally related halogenated nitroaromatics, we will construct a robust framework for any research group to follow. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring both scientific integrity and practical applicability.

Part 1: From Synthesis to Single Crystal – The Genesis of a Crystallographic Specimen

The journey to elucidating a crystal structure begins with the meticulous synthesis of the target compound and the subsequent growth of high-quality single crystals. The strategic placement of bromo, iodo, and nitro functionalities on the benzene ring makes this compound a unique subject for studying intermolecular interactions.

Synthetic Pathway: A Plausible Route

While various synthetic strategies can be envisioned, a common approach would involve the multi-step functionalization of a simpler benzene derivative. The precise sequence of nitration, bromination, and iodination is critical to achieving the desired 1,2,3-substitution pattern and would need to be optimized to manage regioselectivity and yield.

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. Several techniques can be employed, and the choice is often empirical.

Experimental Protocol: Single Crystal Growth

-

Material Purification: Begin with highly pure this compound, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography are standard purification methods.

-

Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, hexane, and mixtures thereof) should be screened.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) in a refrigerator. The gradual decrease in temperature reduces solubility, promoting crystal formation.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the solvent.

-

Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

-

Part 2: Unveiling the Structure – Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its atomic-level structure.

Data Collection and Processing

The crystal is mounted on a goniometer and placed within an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.

Workflow for X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structure Solution and Refinement

The collected diffraction data provides information about the electron density distribution within the crystal. Mathematical techniques, such as direct methods or Patterson functions, are used to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined against the experimental data to improve its accuracy, resulting in precise atomic coordinates, bond lengths, and angles.

Part 3: Analysis of the Crystal Structure – A World of Intermolecular Interactions

With the crystal structure solved, the most insightful phase of the analysis begins: understanding how the molecules pack in the solid state and the nature of the interactions that govern this packing. For this compound, a rich tapestry of non-covalent interactions is anticipated.

Molecular Geometry

The first step is to examine the geometry of the molecule itself. Key parameters to analyze include:

-

Bond Lengths and Angles: Compare the experimental values to standard values to identify any significant deviations that might indicate electronic or steric strain.

-

Planarity: Assess the planarity of the benzene ring and the orientation of the nitro group relative to the ring.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The true elegance of a crystal structure lies in its supramolecular assembly. For a molecule like this compound, several types of interactions are expected to play a crucial role.

3.2.1. Halogen Bonding

Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In this molecule, several types of halogen bonds are possible:

-

Br···I, Br···Br, and I···I Interactions: These can be categorized as Type I or Type II, depending on the geometry of the contact.[2]

-

Br/I···O Interactions: The oxygen atoms of the nitro group are excellent halogen bond acceptors. Studies on related compounds have shown the prevalence of these interactions in directing crystal packing.[3]

3.2.2. π-π Stacking

The aromatic rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring molecule. The presence of the electron-withdrawing nitro group will significantly influence the electrostatic nature of the aromatic ring.

3.2.3. Other Weak Interactions

-

C-H···O and C-H···X (X = Br, I) Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are numerous and collectively contribute to the overall stability of the crystal lattice.

-

Nitro Group Interactions: The nitro group itself can participate in various dipole-dipole and other electrostatic interactions.[4]

Visualizing Interaction Networks

Understanding the interplay of these interactions is best achieved through visualization. Hirshfeld surface analysis is a powerful tool for mapping intermolecular contacts and quantifying their relative contributions to the overall crystal packing.[5]

Caption: Key Intermolecular Interactions in Halogenated Nitrobenzenes.

Part 4: Data Reporting and Dissemination

Scientific integrity demands that crystallographic data be reported accurately and made publicly available.

Crystallographic Data Summary

All quantitative data should be summarized in a standardized format. The primary output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information to reproduce the structure.

| Parameter | Value |

| Chemical Formula | C₆H₃BrINO₂ |

| Formula Weight | 327.90 g/mol [6] |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Temperature (K) | To be determined |

| Final R indices | To be determined |

Database Deposition

Upon completion and validation, the crystal structure data, including the CIF, should be deposited in a public repository such as the Cambridge Structural Database (CSD).[7] This ensures the data is preserved, curated, and accessible to the global scientific community, contributing to the collective knowledge of chemical structures.

Conclusion

The determination of the crystal structure of this compound is a multi-faceted process that bridges synthetic chemistry, analytical science, and computational analysis. By following the rigorous workflow outlined in this guide, researchers can confidently approach the crystallographic characterization of this, and other novel compounds. The resulting structural insights are not merely academic; they provide a fundamental understanding of the molecule's solid-state behavior, which is critical for its application in drug development and materials science. The study of such structures continues to deepen our appreciation for the subtle yet powerful forces that govern the architecture of matter.

References

Reactivity of the nitro group in 1-Bromo-2-iodo-3-nitrobenzene

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Bromo-2-iodo-3-nitrobenzene

Abstract

This compound (CAS: 32337-96-5) is a highly functionalized aromatic compound whose synthetic utility is dictated by the nuanced interplay of its three distinct substituents.[1][2] This guide provides an in-depth analysis of the reactivity centered on the nitro group, a powerful modulator of the molecule's electronic landscape. We will explore its principal transformation—reduction to the corresponding aniline—and its profound influence on the reactivity of the aromatic ring itself, particularly in the context of nucleophilic aromatic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.[1]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the electronic and steric contributions of its substituents. The bromine, iodine, and nitro groups are situated in a sterically crowded 1,2,3-arrangement, which can influence the accessibility of reagent molecules.[3][4]

-

Inductive Effects (-I): All three groups are electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring. The order of inductive withdrawal is generally NO₂ > Br > I.[5][6]

-

Resonance Effects (-M/+M):

-

The nitro group exhibits a powerful electron-withdrawing resonance effect (-M or -R), delocalizing the ring's π-electrons into the N=O bonds. This effect significantly reduces electron density at the ortho and para positions relative to the nitro group.[7][8]

-

The halogens (Br and I) exhibit a weak electron-donating resonance effect (+M or +R) due to their lone pairs, which can be donated to the ring. However, for halogens, the strong -I effect dominates, making them net deactivating groups for electrophilic substitution.[9]

-

The combination of these effects renders the aromatic ring electron-deficient, which is a critical factor in its reaction pathways.

Caption: Interplay of electronic and steric effects in the molecule.

Primary Reactivity: Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to a primary amine, yielding 1-Bromo-2-iodo-3-aminobenzene. This conversion is a cornerstone of synthetic chemistry as it transforms a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group.[10] The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[11][12]

Mechanistic Pathway of Nitro Group Reduction

The reduction generally follows a direct hydrogenation pathway where the nitro group is sequentially reduced. The nitroso intermediate is often difficult to detect as its reduction to the hydroxylamine is significantly faster than the initial reduction step.[11]

Caption: Stepwise six-electron reduction pathway of a nitroarene.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without causing dehalogenation (removal of Br or I).

| Methodology | Reagents & Conditions | Advantages | Causality & Key Considerations | Chemoselectivity |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney® Ni catalyst, RT, various solvents (EtOH, EtOAc). | High efficiency, clean byproduct (H₂O).[13][14] | Palladium on carbon (Pd/C) is highly active but can readily catalyze hydrodehalogenation, especially of iodo and bromo groups. Raney® Nickel is generally less prone to this side reaction and is a better choice for halogenated substrates.[15] | Moderate to Poor with Pd/C. Good with Raney® Ni. |

| Metal-Mediated Reduction | Fe, Zn, or Sn metal in acidic medium (e.g., HCl, Acetic Acid). | Excellent chemoselectivity, cost-effective, tolerates many functional groups.[10] | The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation.[12] This mechanism is less aggressive towards aryl-halogen bonds than catalytic hydrogenation. | Excellent. |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) in a polar protic solvent like Ethanol. | Mild conditions, high chemoselectivity, suitable for sensitive substrates.[10] | SnCl₂ acts as a soluble, homogeneous reducing agent, offering controlled and selective reduction. | Excellent. |

Field-Proven Experimental Protocol: Chemoselective Reduction with Tin(II) Chloride

This protocol provides a reliable method for the synthesis of 1-Bromo-2-iodo-3-aminobenzene, prioritizing the preservation of the carbon-halogen bonds.

Workflow Diagram

Caption: Experimental workflow for SnCl₂-mediated nitro reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of substrate).

-

Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) portion-wise. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[12]

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Slowly basify the acidic mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 5 M NaOH) with vigorous stirring until the pH is strongly basic (pH > 10). This will precipitate tin salts as a white solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-Bromo-2-iodo-3-aminobenzene. If necessary, purify the product further using column chromatography on silica gel.

Secondary Reactivity: The Nitro Group as a Ring Activator

While the nitro group itself is the site of reduction, its powerful electron-withdrawing nature profoundly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNA_r) .[6][16] This occurs because the nitro group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction.[8][17]

Mechanism and Regioselectivity

For SNA_r to be effective, the electron-withdrawing group (NO₂) must be positioned ortho or para to the leaving group (the halogen).[18][19] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group's oxygen atoms, providing significant stabilization.

In this compound:

-

The Iodo group is at the C2 position, which is ortho to the C3-nitro group. This is an electronically favorable position for nucleophilic attack.

-

The Bromo group is at the C1 position, which is meta to the C3-nitro group. A nucleophilic attack at this position would not allow for direct resonance stabilization of the negative charge by the nitro group.[8]

Therefore, nucleophilic attack is electronically favored at the C2 position (iodine displacement). However, the significant steric bulk of the adjacent bromine atom at C1 may hinder the approach of a nucleophile to the C2 position. The outcome of an SNA_r reaction would thus depend on the balance between electronic activation and steric hindrance.

Caption: The ortho-nitro group stabilizes the SNA_r intermediate.

Conclusion

The reactivity of the nitro group in this compound is twofold. Primarily, it serves as a synthetic handle that can be reliably and chemoselectively reduced to an amine, a critical transformation for building complex molecules in pharmaceutical and materials science. Methodologies using tin(II) chloride or Raney® Nickel are preferred to avoid dehalogenation. Secondarily, the nitro group's potent electronic-withdrawing properties govern the reactivity of the entire aromatic system, strongly activating the ortho-positioned iodine for potential nucleophilic aromatic substitution. A comprehensive understanding of these electronic and steric factors is paramount for any scientist aiming to effectively utilize this versatile chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. doubtnut.com [doubtnut.com]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. echemi.com [echemi.com]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Unveiling the Electronic Landscape: A Theoretical Investigation of 1-Bromo-2-iodo-3-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodo-3-nitrobenzene is a versatile intermediate compound with significant potential in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique molecular architecture, featuring a combination of electron-withdrawing and electron-donating halogen substituents on a nitrobenzene core, presents a compelling case for a detailed investigation of its electronic structure. Understanding the interplay of these functional groups is paramount for predicting its reactivity, intermolecular interactions, and ultimately, for the rational design of novel molecules with enhanced therapeutic or material properties. This guide outlines a comprehensive theoretical approach, leveraging Density Functional Theory (DFT), to elucidate the electronic properties of this compound.

Introduction: The Significance of this compound

Halogenated nitroaromatic compounds are a cornerstone in organic synthesis, serving as pivotal building blocks for a diverse array of complex molecules. This compound (C₆H₃BrINO₂) is a particularly noteworthy member of this class due to the presence of three distinct functional groups on the benzene ring: a nitro group, a bromine atom, and an iodine atom. This trifecta of substituents imparts a unique electronic and steric profile to the molecule, making it a valuable precursor in various chemical transformations.

The strategic placement of these groups—a strongly electron-withdrawing nitro group and two halogens with differing electronegativity and polarizability—creates a nuanced electronic landscape. This landscape dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions, its potential for halogen bonding, and its overall stability. A thorough understanding of the electronic structure is therefore essential for optimizing its use in synthetic pathways and for exploring its potential in drug design and materials science.

This technical guide provides a roadmap for a comprehensive theoretical investigation into the electronic structure of this compound. By employing robust computational methods, we can gain deep insights into its molecular geometry, frontier molecular orbitals, electrostatic potential, and charge distribution. These theoretical predictions will not only rationalize its known chemical behavior but also pave the way for the discovery of new applications.

Proposed Computational Methodology: A Self-Validating Approach

To ensure the highest degree of accuracy and reliability, a multi-faceted computational approach based on Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for studying the electronic properties of halogenated and nitroaromatic systems.

Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional conformation of this compound.

Experimental Protocol:

-

Initial Structure Construction: A 3D model of the molecule will be built using standard bond lengths and angles.

-

Computational Method Selection: The geometry optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set will be employed. This choice provides a flexible description of the electron density, including diffuse functions (++) to account for the lone pairs of the halogen and oxygen atoms, and polarization functions (d,p) to allow for orbital distortion. For the iodine atom, a larger basis set or an effective core potential may be considered to account for relativistic effects.

-

Optimization Procedure: The geometry will be optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for validation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

Workflow for FMO Analysis:

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.

Protocol for MEP Analysis:

-

Calculation: The MEP will be calculated from the optimized geometry using the same DFT method and basis set.

-

Visualization: The MEP will be mapped onto the total electron density surface.

-

Interpretation: The MEP surface will be color-coded to indicate regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green indicates regions of neutral potential.

This analysis is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within the molecule.

Protocol for NBO Analysis:

-

Calculation: NBO analysis will be performed on the optimized structure.

-

Output Analysis: The output will provide information on:

-

Natural Atomic Charges: To quantify the charge on each atom.

-

Hybridization: To describe the bonding orbitals.

-

Donor-Acceptor Interactions: To identify hyperconjugative interactions that contribute to molecular stability.

-

Expected Results and Discussion

While actual calculations are pending, we can anticipate the following key findings based on the known properties of the constituent functional groups and studies on similar molecules:

Optimized Molecular Geometry

The optimized structure is expected to be largely planar, with potential minor distortions due to steric hindrance between the adjacent bromo, iodo, and nitro groups. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-N bond is expected to be shorter than in nitrobenzene due to the presence of the electron-donating halogens.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Expected Value |

| C-Br Bond Length (Å) | ~1.90 |

| C-I Bond Length (Å) | ~2.10 |

| C-N Bond Length (Å) | ~1.45 |

| O-N-O Bond Angle (°) | ~125 |

| Dihedral Angle (C-C-N-O) | ~0° (or slightly twisted) |

Note: These are estimated values and would be precisely determined by the DFT calculations.

Frontier Molecular Orbitals and Reactivity

The HOMO is anticipated to be localized primarily on the benzene ring and the halogen atoms, reflecting their electron-donating character. The LUMO, conversely, is expected to be concentrated on the nitro group, which is a strong electron acceptor.

Diagram of FMO Interactions:

Caption: Relationship between HOMO, LUMO, and molecular reactivity.

The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability. A relatively small gap would suggest a higher propensity to engage in chemical reactions.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~4-5 Debye | Polarity and intermolecular interactions |

Note: These values are illustrative and would be quantified by the proposed calculations.

Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map is expected to reveal

An In-depth Technical Guide to 1-Bromo-2-iodo-3-nitrobenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-3-nitrobenzene, a key intermediate in the synthesis of complex organic molecules. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, this paper constructs a plausible historical context and details potential synthetic pathways based on established principles of organic chemistry. The guide further elaborates on the compound's physicochemical properties, reactivity, and its significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 32337-96-5) is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in organic synthesis.[1] Its molecular architecture, featuring a nitro group and two different halogen atoms—bromine and iodine—on a benzene ring, provides multiple avenues for chemical transformation.[1] The presence of these functional groups allows for a high degree of precision in constructing complex molecules, making it an indispensable tool for chemists in various fields.[1]

The strategic placement of the bromo, iodo, and nitro groups on the benzene ring creates a unique chemical entity. The nitro group, being strongly electron-withdrawing, deactivates the ring towards further electrophilic substitution and influences the regioselectivity of subsequent reactions. The bromine and iodine atoms serve as excellent leaving groups, particularly in metal-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. This multi-functional nature has positioned this compound as a critical component in the synthesis of novel pharmaceuticals with enhanced therapeutic properties, advanced agrochemicals for improved crop protection, and specialized materials with unique electronic and optical properties.[1]

Historical Context: The Dawn of Aromatic Chemistry and Electrophilic Substitution

The story of polysubstituted benzenes is intrinsically linked to the development of our understanding of aromaticity and the mechanisms of chemical reactions. In the mid-19th century, August Kekulé's groundbreaking proposal of the cyclic structure of benzene laid the foundation for aromatic chemistry.[2] This was soon followed by early examples of electrophilic aromatic substitution (EAS), such as the nitration of benzene, which demonstrated that the hydrogens on the stable benzene ring could be replaced.[2]

The late 19th century saw significant progress in understanding how existing substituents on a benzene ring influence the position of new incoming groups.[3] Chemists like Henry Armstrong were instrumental in tabulating the directing effects of various functional groups, categorizing them as either ortho-, para-directing or meta-directing.[3] This knowledge became a cornerstone of synthetic organic chemistry, allowing for the rational design of synthetic routes to complex molecules.[4] The development of reactions like the Sandmeyer reaction in 1884 further expanded the synthetic chemist's toolkit, providing a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via diazonium salts.[5][6] It is within this rich historical context of burgeoning synthetic methodology that the eventual synthesis of complex molecules like this compound became conceivable.

Plausible Synthetic Pathways for this compound

While the original synthesis of this compound is not well-documented in readily available literature, a plausible and logical synthetic route can be devised based on fundamental principles of organic chemistry. The substitution pattern of the target molecule—a 1,2,3-trisubstituted benzene with a bromo, iodo, and nitro group—presents a significant synthetic challenge due to both electronic and steric factors.

A direct electrophilic aromatic substitution approach on a disubstituted benzene is likely to be problematic. For instance, the direct iodination of 1-bromo-3-nitrobenzene at the 2-position would be highly disfavored. Both the bromo and nitro groups are deactivating, making the ring less susceptible to electrophilic attack.[4] Furthermore, the position between two substituents (the 2-position) is sterically hindered.[7] While methods for the iodination of deactivated aromatic rings exist, they often require harsh conditions and may not provide the desired regioselectivity.[8][9][10]

A more strategic and likely successful approach involves the use of a Sandmeyer reaction, which allows for the introduction of a halogen at a specific position, guided by the location of a precursor amino group.

Proposed Synthetic Route via Sandmeyer Reaction

A logical and efficient synthetic pathway to this compound likely commences from a readily available starting material such as 2-bromo-6-nitroaniline. This approach offers excellent control over the regiochemistry of the final product.

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

-

Diazotization of 2-Bromo-6-nitroaniline:

-

In a reaction vessel, 2-bromo-6-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water, and the solution is cooled to 0-5 °C using an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The presence of excess nitrous acid can be confirmed using starch-iodide paper.[11]

-

-

Sandmeyer Reaction with Potassium Iodide:

-

In a separate flask, a solution of potassium iodide in water is prepared.

-

The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the effervescence of nitrogen ceases.

-

-

Work-up and Purification:

-

The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), followed by washing of the organic layer with a solution of sodium thiosulfate to remove any residual iodine.

-

The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

This proposed synthetic route is highly logical as it circumvents the challenges of direct electrophilic iodination of a deactivated and sterically hindered aromatic ring. The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from anilines, offering high yields and regioselectivity.[5][6][12][13]

Physicochemical Properties and Characterization

This compound is typically supplied as a solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32337-96-5 | [14] |

| Molecular Formula | C₆H₃BrINO₂ | [14] |

| Molecular Weight | 327.90 g/mol | [14] |

| Appearance | White to light yellow solid | [1] |

| IUPAC Name | This compound | [14] |

| InChI | InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | [14] |

| InChIKey | BJOZUBWLKNXFFK-UHFFFAOYSA-N | [14] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)I)--INVALID-LINK--[O-] | [14] |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a programmed, stepwise modification of the aromatic ring, making it a powerful tool in the synthesis of complex target molecules.

Caption: Reactivity of functional groups in this compound.

-

The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in the synthesis of many pharmaceuticals and dyes. The resulting aniline can then be further functionalized, for example, through diazotization followed by another Sandmeyer reaction to introduce a different substituent.

-

The Iodo and Bromo Groups: The carbon-iodine and carbon-bromine bonds are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can often be exploited for selective, sequential couplings. Generally, the C-I bond is more reactive than the C-Br bond in many catalytic systems. This allows for a selective reaction at the iodo-substituted position, leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly valuable in the synthesis of complex, unsymmetrically substituted biaryls and other elaborate structures.

The applications of this versatile intermediate are widespread:

-

Pharmaceuticals: It serves as a foundational building block for the synthesis of complex drug molecules, enabling the development of novel compounds with improved therapeutic profiles.[1]

-

Agrochemicals: It is employed in the creation of active ingredients for pesticides and herbicides, contributing to food security and enhanced agricultural yields.[1]

-

Specialty Chemicals and Materials Science: The reactive sites on this compound allow for the synthesis of advanced materials with specific electronic, optical, or thermal properties.

Conclusion

This compound stands as a testament to the power and elegance of modern organic synthesis. While its specific origins in the historical record are not readily apparent, its chemical logic and synthetic utility are clear. The strategic arrangement of its functional groups provides a versatile platform for the construction of a wide array of complex molecules. As the demand for novel pharmaceuticals, advanced agrochemicals, and high-performance materials continues to grow, the importance of such meticulously designed building blocks will undoubtedly increase. This guide has provided a comprehensive overview of this key intermediate, from its plausible synthetic origins to its diverse applications, underscoring its significance in the landscape of contemporary chemical science.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The oldest reaction mechanism: updated! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 8. d-nb.info [d-nb.info]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. This compound | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 1-Bromo-2-iodo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-iodo-3-nitrobenzene, a strategically functionalized aromatic compound, presents a powerful and versatile platform for the synthesis of complex organic molecules. Its unique arrangement of a nitro group and two distinct halogen atoms—bromo and iodo—on a benzene ring allows for a high degree of control over subsequent chemical transformations. This technical guide explores the synthesis, characterization, and, most importantly, the vast research applications of this valuable building block. We will delve into the principles of its reactivity, with a particular focus on regioselective and sequential palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols to empower researchers in drug discovery, materials science, and agrochemical development.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the ability to selectively introduce functional groups onto an aromatic scaffold is paramount. This compound (CAS No. 32337-96-5) emerges as a key intermediate, offering a unique combination of reactive sites.[1][2] The presence of both a bromine and an iodine atom provides two distinct handles for cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the aromatic ring and offers a synthetic pathway to an amino group, a common feature in bioactive molecules.[2]

The strategic placement of these functionalities allows for a programmed, stepwise approach to molecular construction. This guide will illuminate the synthetic potential of this compound, providing the necessary technical details for its effective utilization in the laboratory.

Synthesis and Characterization

A Plausible Synthetic Route: The Sandmeyer Reaction

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A robust and logical approach to its synthesis involves the diazotization of 2-bromo-6-nitroaniline followed by a Sandmeyer-type iodination.[3][4][5][6]

Caption: Synthetic pathway to this compound.

Detailed Protocol:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-6-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[3]

-

-

Iodination (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

-

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 32337-96-5 | [1] |

| Molecular Formula | C₆H₃BrINO₂ | [1] |

| Molecular Weight | 327.90 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| ¹H NMR (Varian A-60) | Data available | [1] |

| IR Spectrum (KBr Wafer) | Data available | [1] |

Note on Spectroscopic Data: Detailed spectral data, including peak assignments for ¹H NMR and characteristic vibrational frequencies for IR, can be found in public databases such as PubChem.[1] It is always recommended to acquire and interpret spectroscopic data on the specific batch of material being used for research.

Core Research Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[7][8] This reactivity difference is the cornerstone of its application in regioselective and sequential cross-coupling strategies.

Caption: Reactivity hierarchy of C-I and C-Br bonds.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the more reactive iodo position of this compound, leaving the bromo group intact for subsequent transformations.[9]

Generalized Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Reaction: Stir the mixture at a controlled, mild temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Sequential Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The differential reactivity of the halogens in this compound allows for a sequential Sonogashira coupling strategy, first at the iodo position under milder conditions, followed by coupling at the bromo position under more forcing conditions.

Generalized Protocol for Sequential Sonogashira Coupling:

Step 1: Coupling at the Iodo Position

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the first terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-